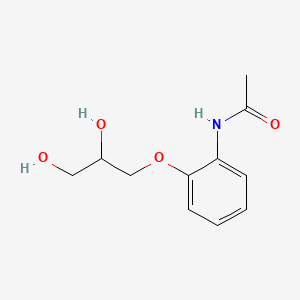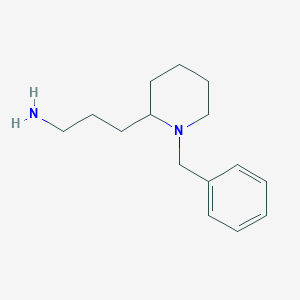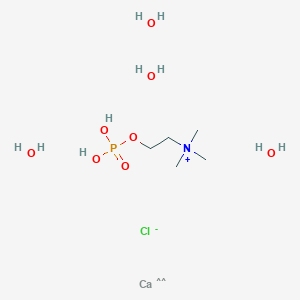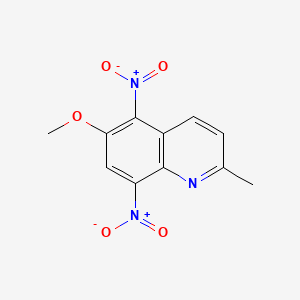
3-(2-Acetyloxy-4-nitrophenyl)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Acetyloxy-4-nitrophenyl)pentanedioate is an organic compound characterized by the presence of an acetyloxy group, a nitro group, and a pentanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetyloxy-4-nitrophenyl)pentanedioate typically involves the esterification of 2-acetyloxy-4-nitrobenzoic acid with pentanedioic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Acetyloxy-4-nitrophenyl)pentanedioate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine, iron, and hydrochloric acid are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Acetyloxy-4-nitrophenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(2-Acetyloxy-4-nitrophenyl)pentanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyloxy group may also play a role in modulating the compound’s activity by influencing its solubility and cellular uptake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetoxy-4-nitrobenzoic acid: Shares the acetyloxy and nitro groups but lacks the pentanedioate moiety.
4-Nitrophenyl acetate: Contains the nitro and acetyloxy groups but differs in the overall structure.
Dimethyl 2,4-diacetyl-3-(2-nitrophenyl)pentanedioate: Similar structure but with additional acetyl groups.
Uniqueness
3-(2-Acetyloxy-4-nitrophenyl)pentanedioate is unique due to the combination of its functional groups and the pentanedioate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H11NO8-2 |
|---|---|
Molekulargewicht |
309.23 g/mol |
IUPAC-Name |
3-(2-acetyloxy-4-nitrophenyl)pentanedioate |
InChI |
InChI=1S/C13H13NO8/c1-7(15)22-11-6-9(14(20)21)2-3-10(11)8(4-12(16)17)5-13(18)19/h2-3,6,8H,4-5H2,1H3,(H,16,17)(H,18,19)/p-2 |
InChI-Schlüssel |
YPIWQJJRMHTJHX-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(CC(=O)[O-])CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


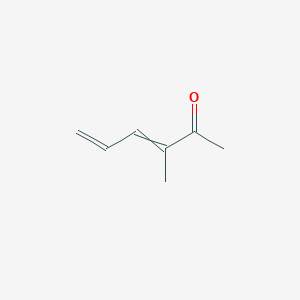
![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)


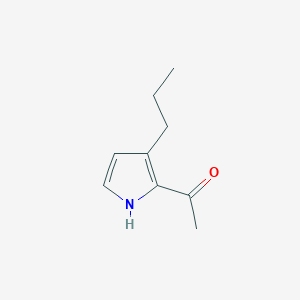
![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)

